Unii-5vzh8T9KX7

Vue d'ensemble

Description

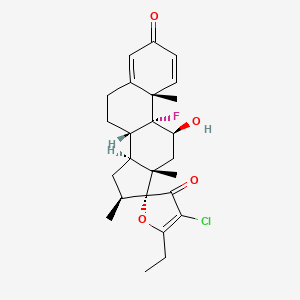

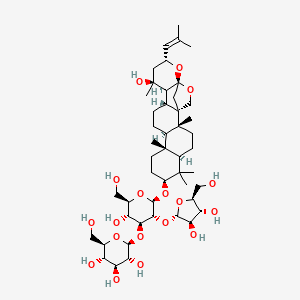

The UNII “5VZH8T9KX7” is assigned to a substance known as (17R)-4-CHLORO-5-ETHYL-9-FLUORO-11.BETA.-HYDROXY-16.BETA.-METHYLSPIRO(ANDROSTA-1,4-DIENE-17,2(3H)-FURAN)-3,3-DIONE . The UNII is a non-proprietary, free, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information .

Molecular Structure Analysis

The molecular formula of the compound is C25H30ClFO4 . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . Unfortunately, specific physical and chemical properties for this compound were not found in the search results.Applications De Recherche Scientifique

Nanoparticle Synthesis

Recent advancements in the synthesis of inorganic nanoparticles are crucial to the development of new materials for various industries, including technology and electronics. These developments are reflective of the synergy between scientific discovery and technological progress (Cushing, Kolesnichenko, & O'connor, 2004).

Actinide Research

Surface science research focuses on synthesizing and studying the surfaces of thin films of actinides and actinide compounds, utilizing various spectroscopic methods. This research is significant for understanding the properties of these materials, which are important in nuclear science and technology (Gouder, 1998).

Collaborative Scientific Applications

Large scientific applications often require collaboration across geographically dispersed teams. Tools and software are being developed to create environments that facilitate remote development, job submission, and data sharing. This is particularly relevant for large-scale environmental models like the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Educational Programs for Research Translation

Educational programs, like those developed by the National Collegiate Inventors and Innovators Alliance, are transforming to better assist academic researchers in translating their research into practical innovations and ventures. This approach includes providing training, education, and financial support to match both the venture's needs and the innovator's aspirations (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Nanosatellite Development

The University Nanosat Program (UNP) showcases the collaboration between academia and government in aerospace technology, emphasizing the training of future aerospace professionals and the infusion of advanced technologies in aerospace institutions. This program is vital for demonstrating capabilities in space technology (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Comparative Time Budget Research

The Multinational Comparative Time Budget Research Project, directed by Alexander Szalai, involved parallel surveys in multiple countries. This project significantly contributes to the understanding of social research methodologies and their applications (Szalai, 1966).

UNx Thin Films Study

Research on UN and U2N3 thin films prepared by reactive DC sputtering of U in N2-containing atmosphere contributes significantly to the field of materials science, particularly in understanding the electronic states and properties of these materials (Black, Miserque, Gouder, Havela, Rebizant, & Wastin, 2001).

International Institute of Theoretical and Applied Physics

The International Institute of Theoretical and Applied Physics (IITAP) fosters scientific research excellence, especially in developing regions, by promoting advanced studies and research in physics and related disciplines. Projects like the Whole Earth Telescope exemplify IITAP's commitment to global scientific collaboration (Vary, 1995).

Dual-Band CMOS Front-End Development

The development of a dual-band front-end for wireless LAN applications in the 2.4 Industrial Scientific and Medical (ISM) band and 5.15-GHz Unlicensed National Information Infrastructure (UNII) band showcases significant advancements in communication technology and electronics (Li, Quintal, & Kenneth, 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

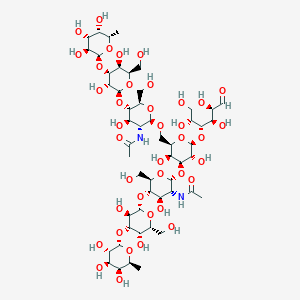

Unii-5vzh8T9KX7, also known as Brexucabtagene autoleucel , is a modified autologous chimeric antigen receptor (CAR) T cell therapy. Its primary target is the CD19 antigen, a protein expressed on the surface of B cells, including malignant B cells in mantle cell lymphoma .

Mode of Action

Brexucabtagene autoleucel employs a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . This allows the CAR T cells to recognize and bind to CD19-expressing cells, leading to the activation of the T cells. Once activated, these T cells proliferate and release cytokines that lead to the destruction of the CD19-expressing cells .

Pharmacokinetics

The pharmacokinetics of CAR T cell therapies like Brexucabtagene autoleucel are complex and can vary among patients. After administration, the CAR T cells proliferate and distribute throughout the body, particularly in areas with high concentrations of target cells. The bioavailability of CAR T cells is influenced by factors such as the patient’s disease status, lymphodepletion regimen, and the presence of neutralizing antibodies .

Result of Action

The result of Brexucabtagene autoleucel’s action is the targeted destruction of CD19-expressing cells, leading to a reduction in tumor burden in patients with mantle cell lymphoma . This can lead to clinical responses including complete or partial remission .

Action Environment

The efficacy and stability of Brexucabtagene autoleucel can be influenced by various environmental factors. For instance, the tumor microenvironment can impact the function and survival of the CAR T cells. Factors such as hypoxia, nutrient deprivation, and the presence of immunosuppressive cells can hinder CAR T cell activity . Therefore, strategies to modify the tumor microenvironment or to engineer CAR T cells to resist such inhibitory factors are areas of ongoing research .

Propriétés

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-4'-chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30ClFO4/c1-5-18-20(26)21(30)25(31-18)13(2)10-17-16-7-6-14-11-15(28)8-9-22(14,3)24(16,27)19(29)12-23(17,25)4/h8-9,11,13,16-17,19,29H,5-7,10,12H2,1-4H3/t13-,16-,17-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZPFTQONPQBQD-TUZVJILZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C2(O1)C(CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=O)[C@@]2(O1)[C@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5Vzh8T9KX7 | |

CAS RN |

1486466-31-2 | |

| Record name | (17R)-4-Chloro-5-ethyl-9-fluoro-11beta-hydroxy-16beta-methylspiro(androsta-1,4-diene-17,2(3H)-furan)-3,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486466312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1486466-31-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (17R)-4-CHLORO-5-ETHYL-9-FLUORO-11.BETA.-HYDROXY-16.BETA.-METHYLSPIRO(ANDROSTA-1,4-DIENE-17,2(3H)-FURAN)-3,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZH8T9KX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B569777.png)

![7,8-Dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B569779.png)

![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(1,3-benzodioxol-5-yl)-5,6-dihydro-8,9-dimethoxy-](/img/no-structure.png)

![2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide](/img/structure/B569784.png)

![Furo[3,4-e][1,3]benzoxazole](/img/structure/B569786.png)

![4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde](/img/structure/B569792.png)